1-(5-Tert-butyl-2-methylphenyl)ethanone
Description
1-(5-Tert-butyl-2-methylphenyl)ethanone is an aromatic ketone featuring a tert-butyl group at the 5-position and a methyl group at the 2-position of the phenyl ring. This compound belongs to the broader class of substituted acetophenones, which are widely studied for their applications in organic synthesis, pharmaceuticals, and material science. The tert-butyl group provides steric bulk and enhances lipophilicity, while the methyl group at the ortho position may influence electronic and steric interactions in chemical reactions .
Properties
Molecular Formula |
C13H18O |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-(5-tert-butyl-2-methylphenyl)ethanone |
InChI |
InChI=1S/C13H18O/c1-9-6-7-11(13(3,4)5)8-12(9)10(2)14/h6-8H,1-5H3 |
InChI Key |
XQHJMLSISYXDJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Tert-butyl-2-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 5-tert-butyl-2-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Tert-butyl-2-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(5-Tert-butyl-2-methylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Tert-butyl-2-methylphenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the tert-butyl and methyl groups can affect its binding affinity and specificity for molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
- 1-(3-Tert-butyl-4-methoxyphenyl)ethanone Substituents: Methoxy group at the 4-position and tert-butyl at the 3-position. Key Differences: The methoxy group in this analog introduces electron-donating effects, which may enhance resonance stabilization compared to the methyl group in the target compound. This structural variation significantly impacts reactivity in electrophilic substitution reactions .
- 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone Substituents: Two hydroxyl groups (2- and 5-positions) and a methoxy group (4-position). Key Differences: Hydroxyl groups increase hydrogen-bonding capacity and polarity, making this compound more water-soluble than the hydrophobic 1-(5-Tert-butyl-2-methylphenyl)ethanone. This analog also exhibits α-glucosidase inhibitory activity (IC₅₀ = 12.3 μM), likely due to hydroxyl-mediated interactions with enzyme active sites .
Physicochemical Properties
| Compound | LogP (Predicted) | Water Solubility (mg/L) | Melting Point (°C) |
|---|---|---|---|
| This compound | 3.8 | <10 | 95–98* |
| 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone | 1.2 | 450 | 160–162 |
| 1-(3-Tert-butyl-4-methoxyphenyl)ethanone | 3.2 | 25 | 110–112 |
*Predicted based on analogs in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
